4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with pyrimidine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and final products using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(propylthio)pyrimidine: Lacks the phenyldiazenyl group.
5-(2-Phenyldiazenyl)-2-(propylthio)pyrimidine: Lacks the dichloro substitution.
4,6-Dichloro-5-(2-phenyldiazenyl)pyrimidine: Lacks the propylthio group.
Uniqueness
4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichloro and phenyldiazenyl groups, along with the propylthio moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12Cl2N4S |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)-phenyldiazene |
InChI |
InChI=1S/C13H12Cl2N4S/c1-2-8-20-13-16-11(14)10(12(15)17-13)19-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
CHMWELOETJHCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N=NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.